L-LEUCINE (2-13C)
Description
Positional Isotopic Labeling Strategy in Metabolic Research
Positional isotopic labeling is a sophisticated strategy where an isotope is placed at a specific atomic position within a molecule. wikipedia.org This approach provides a higher level of detail compared to uniform labeling, where all atoms of a particular element are replaced with their isotope. mdpi.com By tracking the fate of a specifically positioned label, researchers can elucidate the activity of particular enzymes and distinguish between alternative metabolic pathways. mdpi.comwikipedia.org
The power of this strategy lies in its ability to generate unique isotopic fingerprints, or isotopologues, which are molecules that differ only in their isotopic composition. royalsocietypublishing.orgnih.gov The specific labeling pattern of a product metabolite can reveal the precise sequence of bond-breaking and bond-forming events that occurred during its synthesis. royalsocietypublishing.org This information is invaluable for confirming the function of known metabolic pathways and for discovering new ones. royalsocietypublishing.orgnih.gov For instance, by using a substrate with a ¹³C label at a single, defined position, scientists can determine whether the resulting metabolic products are consistent with a proposed pathway. royalsocietypublishing.org This has been instrumental in verifying enzymatic reactions and even identifying previously unknown genes and enzyme functions. royalsocietypublishing.org
Unique Attributes of L-LEUCINE (2-13C) as a Metabolic Probe
L-Leucine, an essential branched-chain amino acid, plays a critical role in protein synthesis and is a key regulator of the mTOR signaling pathway, a central controller of cell growth. medchemexpress.com When L-Leucine is isotopically labeled with ¹³C at the second carbon position, it becomes L-LEUCINE (2-13C), a highly specific and valuable metabolic probe. medchemexpress.comisotope.com
The strategic placement of the ¹³C label at the C-2 position allows researchers to trace the metabolic fate of the carbon skeleton of leucine (B10760876) with great precision. vulcanchem.com This specific labeling avoids interference with NMR signals from adjacent carbons, leading to clearer detection in complex biological samples. vulcanchem.com
One of the primary applications of L-LEUCINE (2-13C) is in the study of protein synthesis. researchgate.netnih.gov By administering this labeled amino acid, researchers can measure its rate of incorporation into newly synthesized proteins, particularly in muscle tissue. researchgate.netnih.govportlandpress.com This provides a direct and quantitative measure of protein synthesis rates under various physiological conditions, such as feeding, fasting, and exercise. nih.govphysiology.org
Furthermore, the catabolism of L-LEUCINE (2-13C) can be tracked as its labeled carbon enters other metabolic pathways. For example, the labeled carbon can be incorporated into acetyl-CoA and subsequently enter the tricarboxylic acid (TCA) cycle, a central hub of cellular energy metabolism. vulcanchem.com The detection of the ¹³C label in TCA cycle intermediates and other downstream metabolites provides insights into the metabolic partitioning of leucine. vulcanchem.com
Below is a table summarizing key research findings using labeled leucine to study metabolic processes:
| Research Area | Labeled Leucine Tracer | Key Findings |
| Muscle Protein Synthesis | [1-¹³C]leucine | The rate of muscle protein synthesis in postabsorptive young men was determined to be approximately 1.95% per day. researchgate.netportlandpress.com |
| Whole-Body and Muscle Protein Synthesis | L-[1-¹³C]leucine | Protein synthesis in muscle doubles in the fed state compared to fasting, contributing significantly to the overall increase in whole-body protein synthesis. nih.gov |
| Leucine Metabolism in Bacteria | ¹³C-labeled leucine | Experiments helped to identify the leucine degradation pathway in Bacillus subtilis. royalsocietypublishing.org |
| Anabolic Response to Protein Ingestion | l-[1-¹³C]leucine labeled whey and casein | Both whey and casein ingestion after resistance exercise increased myofibrillar protein synthesis to a similar extent. physiology.org |
Properties
Molecular Weight |
132.17 |
|---|---|
Purity |
98% |
Origin of Product |
United States |
Synthesis and Isotopic Characterization of L Leucine 2 13c
Stereospecific and Site-Specific Chemical Synthesis Methodologies
Several approaches have been developed to create L-leucine selectively labeled with carbon-13. A key step in these syntheses is the stereocontrolled creation of the C-2 stereogenic center. This is often achieved through a one-pot, two-enzyme catalyzed procedure that involves the hydrolysis and reductive amination of a 2-keto ester. rsc.org The synthesis strategies primarily differ in how the isotopically labeled 2-keto esters are prepared and how the stereogenic center at C-4 is established. rsc.org
Another stereospecific synthesis has been achieved using (2S)-pyroglutamic acid as a chiral template, which is particularly useful for labeling one of the diastereotopic methyl groups. rsc.org Furthermore, stereoselective electrophilic amination of Oppolzer's acyl sultams has been successfully used to prepare various L-[α-¹⁵N]amino acids, a route that can be adapted for ¹³C labeling by starting with labeled acyl sultams.
Biosynthetic and Cell-Free System Approaches for Isotope Enrichment
Biosynthetic methods offer an alternative to chemical synthesis for producing isotopically labeled amino acids. These approaches leverage the natural metabolic pathways of microorganisms. For example, microorganisms or plants can be cultivated in media containing ¹³C-labeled sources, like ¹³C-labeled glucose, from which the labeled L-Leucine can be extracted and purified. Industrial-scale production often employs large-scale fermentation with genetically modified microorganisms in media enriched with stable isotopes.
Cell-free protein synthesis (CFPS) systems have emerged as a powerful tool for producing proteins with selectively labeled amino acids from inexpensive ¹³C-labeled precursors. nih.gov The eCell system, for example, retains the full metabolic enzyme activity of E. coli in a cell-free environment. nih.govresearchgate.net By providing a simple labeled precursor like 3-¹³C-pyruvate and omitting specific amino acids from the reaction mixture, the system can synthesize the desired labeled amino acids. nih.govresearchgate.net For instance, when leucine (B10760876) and valine are omitted, the system produces ¹³C-labeled versions of these amino acids from the provided pyruvate (B1213749). nih.gov This method has been shown to achieve labeling efficiencies of 70% or higher. nih.govresearchgate.net
Another strategy in cell-free systems involves using 2-¹³C-methyl-acetolactate as a precursor to achieve stereospecific labeling of single methyl groups in valine and leucine. nih.govcopernicus.org This approach is valuable for NMR studies as it avoids ¹JCC couplings. copernicus.org
Analytical Validation of Isotopic Purity and Positional Enrichment
Following synthesis, it is imperative to validate the isotopic purity and confirm the precise position of the ¹³C label within the L-Leucine molecule. This is accomplished primarily through mass spectrometry and nuclear magnetic resonance spectroscopy.
Mass Spectrometry for Enrichment Verification
Mass spectrometry (MS) is a fundamental technique for determining the level of isotopic enrichment. Gas chromatography-mass spectrometry (GC-MS) is frequently employed for this purpose. tandfonline.com A common method involves the derivatization of the amino acids, followed by analysis. For instance, branched-chain amino acids can be converted to their respective 2-oxo acids, which then react with o-phenylenediamine (B120857) to form quinoxalinol derivatives. tandfonline.comresearchgate.net These derivatives are then analyzed by GC-MS, often using chemical ionization and selected ion monitoring to determine the isotopic enrichment. tandfonline.com
Gas chromatography-combustion-isotope ratio mass spectrometry (GC-C-IRMS) is a highly sensitive technique that can measure low levels of ¹³C enrichment. researchgate.netlww.com This method has been compared with conventional dual-inlet techniques and has shown excellent correlation (r > 0.999) in measuring [¹³C]leucine enrichment. nih.gov The GC-C-IRMS technique requires only nanogram quantities of leucine, making it suitable for analyzing small samples. nih.gov
| Analytical Method | Sample Requirement | Key Feature |
| Conventional Dual Inlet IRMS | Microgram quantities | Requires cryogenic concentration of CO₂. nih.gov |
| Ninhydrin (B49086)/GC/IRMS | Half the amount of conventional method | Involves HPLC purification and ninhydrin reaction. nih.gov |
| GC/Combustion/IRMS | Nanogram quantities | High precision for individual protein synthesis rates. nih.gov |
| GC-MS (Quinoxalinol derivatives) | Not specified | Specific for branched-chain amino acids. tandfonline.com |
Nuclear Magnetic Resonance Spectroscopy for Labeling Pattern Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for confirming the exact position of the ¹³C label. ¹³C NMR spectra directly reveal the site of enrichment. nih.gov For L-Leucine (2-¹³C), a significantly enhanced signal would be observed for the C-2 carbon.
In more complex labeling schemes, such as those produced in biosynthetic systems, NMR is crucial for identifying the distribution of the label. For example, when Corynebacterium glutamicum was supplied with [2-¹³C]pyruvate to produce isoleucine, ¹³C NMR confirmed that the label was incorporated at the C-3 position. nih.gov
Advanced Analytical Methodologies for L Leucine 2 13c Tracer Studies
Mass Spectrometry (MS) Techniques for Isotopic Abundance Determination
Mass spectrometry stands as a primary tool for quantifying the abundance of isotopically labeled molecules. Its high sensitivity and specificity allow for the detection of minute changes in isotopic ratios within complex biological matrices.
Gas Chromatography-Isotope Ratio Mass Spectrometry (GC-IRMS)
Gas Chromatography-Isotope Ratio Mass Spectrometry (GC-IRMS) is a powerful technique for high-precision measurement of carbon isotope ratios. In this method, the sample undergoes gas chromatographic separation, and the eluting compounds are combusted to CO2 gas. This CO2 is then introduced into an isotope ratio mass spectrometer, which measures the ratio of 13CO2 to 12CO2 with exceptional precision.
GC-IRMS offers a high degree of accuracy and is particularly advantageous for studies requiring the measurement of very low levels of 13C enrichment in protein-bound leucine (B10760876). nih.gov For instance, in studies of muscle protein synthesis, where the incorporation of L-[1-13C]leucine is minimal, GC-IRMS can provide the necessary sensitivity. nih.gov The technique has been successfully compared with conventional dual-inlet IRMS, demonstrating excellent correlation in measuring [13C]leucine enrichment in muscle protein. nih.gov
One approach involves the derivatization of amino acids to make them volatile for GC separation. wvu.edu However, derivatization adds exogenous carbons, which must be accounted for to ensure accurate isotope ratio measurements. Another strategy involves the chemical cleavage of the carboxyl group of leucine to release CO2 for analysis, a method that enhances sensitivity by avoiding dilution of the tracer signal by other carbon atoms in the molecule. cambridge.org
Gas Chromatography-Combustion Isotope Ratio Mass Spectrometry (GC-C-IRMS)
A more direct evolution of GC-IRMS is Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS). This online technique couples the gas chromatograph directly to the combustion furnace and then to the IRMS. cambridge.org This setup automates the process, increasing sample throughput and reducing the required sample size compared to off-line methods. cambridge.org
GC-C-IRMS is particularly valuable for compound-specific isotope analysis of amino acids. ucdavis.edu After derivatization to ensure volatility, such as forming N-acetyl methyl esters, the amino acids are separated by GC, combusted to CO2, and the isotopic ratio is measured. ucdavis.edu This technique has been shown to provide precise and linear results for leucine over a wide range of 13C enrichments. nih.gov Studies comparing GC-C-IRMS with other methods for measuring [13C]leucine enrichment in muscle protein have highlighted its high sensitivity, requiring only nanogram quantities of leucine, which is a significant advantage when working with small biopsy samples. nih.gov
| Parameter | GC-IRMS (Offline) | GC-C-IRMS (Online) |
| Sample Throughput | Lower | Higher cambridge.org |
| Sample Size | Microgram quantities nih.gov | Nanogram quantities nih.gov |
| Precision | High | High nih.gov |
| Automation | Lower | Higher cambridge.org |
| Application | Low enrichment samples | Compound-specific analysis ucdavis.edu |
Gas Chromatography-Mass Spectrometry (GC-MS) for Isotopic Profile Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a widely accessible and versatile technique for analyzing isotopically labeled compounds. Instead of measuring the bulk isotope ratio of combusted products, GC-MS separates derivatized amino acids and then analyzes the mass-to-charge ratio of the intact molecule and its fragments. This allows for the determination of the entire isotopic profile, or the mass isotopomer distribution (MID), of L-leucine.
GC-MS can be used to measure the enrichment of L-[1-13C]leucine in plasma to study whole-body protein turnover. physiology.org By monitoring specific ions, researchers can quantify the proportion of labeled to unlabeled leucine. The precision of this method is critical and can be influenced by the derivatization procedure and the ions selected for monitoring. For example, the use of highly substituted tracers and specific ion monitoring techniques can enhance the sensitivity for measuring low enrichments. nih.gov The coefficient of variation for repeated GC-MS analysis of L-[1-13C]leucine has been reported to be less than 2%. physiology.org
While traditionally considered less precise than IRMS for very low enrichments, advancements in GC-MS instrumentation and analytical strategies have made it a viable and often more practical alternative for many tracer studies. nih.govnih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS) for Metabolite Profiling
Liquid Chromatography-Mass Spectrometry (LC-MS) has emerged as a powerful tool for metabolomics and tracer studies, offering the advantage of analyzing non-volatile and thermally labile compounds without the need for derivatization. anchem.pl This is particularly beneficial for profiling a wide range of metabolites derived from L-Leucine (2-13C) in various biological fluids and tissues. nih.govnih.gov
LC-MS/MS, a tandem mass spectrometry approach, provides high selectivity and sensitivity for quantifying specific metabolites. wellcomeopenresearch.orgnih.gov In tracer studies, LC-MS can track the incorporation of the 13C label from L-leucine into downstream metabolites, providing insights into metabolic pathways. nih.gov For example, it can be used to measure the enrichment of leucine and its metabolites in cell culture media or plasma. thermofisher.com The development of high-resolution mass spectrometry (HRAM) coupled with LC further enhances the ability to distinguish between metabolites with very similar masses. nih.gov
The versatility of LC-MS allows for both targeted analysis of specific leucine metabolites and untargeted metabolomic approaches to discover novel metabolic pathways affected by leucine metabolism. nih.gov
| Technique | Analyte State | Derivatization | Primary Application for L-Leucine (2-13C) |
| GC-IRMS | Gas | Often required | High-precision bulk 13C/12C ratio of total leucine. nih.gov |
| GC-C-IRMS | Gas | Required | Compound-specific 13C/12C ratio of leucine. ucdavis.edu |
| GC-MS | Gas | Required | Isotopic profile (mass isotopomer distribution) of leucine. physiology.org |
| LC-MS | Liquid | Often not required | Profiling of leucine and its downstream polar metabolites. nih.govnih.gov |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Carbon Scrambling and Positional Enrichment
Carbon-13 NMR Spectroscopy for Intramolecular Label Distribution
Carbon-13 NMR (13C NMR) spectroscopy is the definitive method for determining the intramolecular distribution of 13C labels. Because the 13C nucleus has a magnetic moment, it can be detected by NMR. libretexts.org The chemical shift of a 13C nucleus is highly sensitive to its local chemical environment, allowing for the resolution of signals from each carbon atom in a molecule like leucine. nih.govhmdb.ca
In tracer studies using L-Leucine (2-13C), 13C NMR can unequivocally confirm that the label has remained at the C-2 position or if it has been "scrambled" to other positions within the leucine molecule or transferred to other metabolites. This is crucial for understanding the metabolic fate of the tracer. For instance, studies have used 13C NMR to analyze the metabolites produced from [U-13C]leucine in cell cultures, identifying the specific carbons that become labeled in molecules like glutamine. researchgate.net
Furthermore, advanced NMR techniques can provide insights into the stereospecific assignment of prochiral methyl groups in leucine, which can be influenced by isotopic labeling patterns from precursors like [2-13C]glucose. researchgate.net While the inherent low natural abundance and weaker magnetic moment of 13C compared to protons present sensitivity challenges, these can be overcome with higher magnetic field strengths and isotopic enrichment. libretexts.orgnih.gov The ability of 13C NMR to provide detailed positional information is indispensable for validating tracer integrity and elucidating complex metabolic transformations. ckisotopes.comscholaris.ca
Solid-State 13C NMR (CP/MAS) for Crystalline and Amorphous Forms
Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the structural characterization of solid materials, including crystalline and amorphous forms of amino acids like L-leucine. A key technique within solid-state NMR is Cross-Polarization Magic-Angle Spinning (CP/MAS). nih.gov This method enhances the signal of low-abundance nuclei, such as ¹³C, by transferring polarization from abundant nuclei, typically protons (¹H). nsf.gov Magic-angle spinning, in turn, averages out anisotropic interactions that would otherwise broaden the NMR signals in solid samples, leading to higher resolution spectra. mst.edu
In the context of L-leucine (2-¹³C) tracer studies, ¹³C CP/MAS NMR can be employed to analyze solid biological samples, such as tissue biopsies, to determine the incorporation of the ¹³C label into proteins and other macromolecules. The technique is sensitive to the local chemical environment of the carbon atoms, allowing for the differentiation of carbons in different chemical functionalities. nih.gov
Studies on L-leucine have demonstrated the utility of ¹³C CP/MAS NMR in resolving signals from different carbon atoms within the molecule. nih.govrsc.org For instance, the spectra of crystalline L-leucine show distinct resonances for the various carbon atoms. nih.gov The splitting of certain resonances, such as that of the β-carbon, has been attributed to the presence of crystallographically distinct sites in the unit cell rather than long-range dipolar coupling between ¹⁴N and ¹³C. rsc.org The application of CP/MAS to ¹³C-labeled L-leucine would result in a significantly enhanced signal for the labeled C2 position, facilitating its detection and quantification even at low enrichment levels.
The following table summarizes the key aspects of the CP/MAS technique for the analysis of L-leucine:
| Feature | Description | Relevance to L-LEUCINE (2-13C) Analysis |
| Cross-Polarization (CP) | Transfers magnetization from abundant ¹H nuclei to dilute ¹³C nuclei, enhancing the ¹³C signal. nsf.gov | Increases the sensitivity of detection for the ¹³C label at the C2 position. |
| Magic-Angle Spinning (MAS) | Rapidly spins the sample at the "magic angle" (54.7°) to average out anisotropic interactions. mst.edu | Narrows the spectral lines, improving resolution and allowing for the differentiation of various carbon signals in solid samples. |
| High Resolution | Provides detailed information about the chemical environment of each carbon atom. | Enables the identification and quantification of ¹³C incorporation into specific sites within proteins and other biomolecules. |
Multi-Quantum Magic-Angle Spinning (MQ-MAS) NMR for Quadrupolar Nuclei Interactions
While ¹³C is a spin-1/2 nucleus, other nuclei present in biological systems, such as ¹⁴N and ¹⁷O, are quadrupolar (spin > 1/2). mst.eduwarwick.ac.uk The interaction of the nuclear quadrupole moment with the surrounding electric field gradient can lead to significant broadening of NMR signals, even with MAS. mst.edu Multi-Quantum Magic-Angle Spinning (MQMAS) NMR is a two-dimensional technique specifically designed to overcome this second-order quadrupolar broadening, yielding high-resolution spectra of quadrupolar nuclei in solid samples. warwick.ac.ukresearchgate.netnationalmaglab.org
In the context of L-leucine (2-¹³C) tracer studies, MQMAS becomes relevant when investigating the interactions between the ¹³C label and neighboring quadrupolar nuclei. For example, the interaction between the C2 carbon and the adjacent ¹⁴N in the amino group can influence the ¹³C NMR spectrum. While ¹³C itself is not a quadrupolar nucleus, understanding the quadrupolar interactions of neighboring nuclei can provide a more complete picture of the molecular environment.
Furthermore, in studies where other isotopes are used in conjunction with ¹³C, such as ¹⁷O, MQMAS is a critical tool. grandinetti.orgacs.orgnih.govnih.gov For instance, if L-leucine were labeled with both ¹³C and ¹⁷O, MQMAS would be essential for obtaining high-resolution ¹⁷O spectra, which could then be correlated with the ¹³C data. nih.gov This would provide detailed insights into the structural and dynamic properties of the molecule and its metabolites.
The table below outlines the principles of MQMAS and its potential application in studies involving L-leucine.
| Principle | Description | Application in L-LEUCINE (2-13C) Studies |
| Two-Dimensional Experiment | Correlates multiple-quantum and single-quantum coherences. warwick.ac.uk | Allows for the acquisition of high-resolution spectra of quadrupolar nuclei that may be in proximity to the ¹³C label. |
| Refocusing of Anisotropies | Averages out the second-order quadrupolar broadening that is not removed by MAS alone. nationalmaglab.org | Enables the study of quadrupolar nuclei like ¹⁴N and ¹⁷O in the vicinity of the ¹³C-labeled site, providing structural and electronic information. |
| Correlation with other Nuclei | Can be combined with other NMR techniques to correlate the quadrupolar nucleus with other nuclei like ¹H and ¹³C. nih.gov | Can reveal through-space and through-bond connectivities between the ¹³C label and quadrupolar nuclei, aiding in structural elucidation. |
Heteronuclear Single Quantum Coherence (HSQC) Spectroscopy for Complex Mixtures
Heteronuclear Single Quantum Coherence (HSQC) spectroscopy is a powerful two-dimensional NMR technique that correlates the chemical shifts of two different types of nuclei that are coupled to each other, most commonly ¹H and ¹³C. pressbooks.pub This experiment is particularly valuable for the analysis of complex biological mixtures, such as cell extracts or biofluids, as it spreads the NMR signals over two dimensions, significantly reducing spectral overlap and enhancing resolution. researchgate.netnih.govmdpi.comrsc.org
In L-leucine (2-¹³C) tracer studies, ¹H-¹³C HSQC is an ideal method for tracking the metabolic fate of the ¹³C label. researchgate.net By administering L-leucine (2-¹³C) and subsequently analyzing biological samples with HSQC, one can observe cross-peaks corresponding to the ¹³C-labeled carbon and its attached proton(s). As L-leucine is metabolized, the ¹³C label will be incorporated into various other molecules. The HSQC spectra will reveal new cross-peaks, allowing for the identification and quantification of these ¹³C-labeled metabolites. researchgate.netacs.org
For example, a study analyzing metabolites in culture medium using ¹³C-labeled leucine demonstrated the power of HSQC to identify various labeled compounds. researchgate.net The high resolution of the 2D spectrum allows for the unambiguous assignment of signals to specific metabolites, providing a detailed map of the metabolic pathways involved. researchgate.nethmdb.caresearchgate.net The intensity of the HSQC cross-peaks is proportional to the concentration of the ¹³C-labeled species, enabling quantitative analysis of metabolic fluxes. mdpi.com
The following table summarizes the advantages of using HSQC in L-leucine (2-¹³C) tracer studies.
| Advantage | Description | Relevance to L-LEUCINE (2-13C) Tracer Studies |
| Enhanced Resolution | Spreads signals over two dimensions, minimizing peak overlap. rsc.org | Allows for the clear identification and quantification of multiple ¹³C-labeled metabolites in complex biological samples. researchgate.net |
| High Sensitivity | Detects signals from directly bonded ¹H-¹³C pairs, providing good sensitivity. pressbooks.pub | Enables the detection of low levels of ¹³C enrichment in various metabolites. |
| Structural Information | The chemical shifts of the ¹H and ¹³C nuclei provide information about the chemical environment of the labeled site. pressbooks.pub | Aids in the unambiguous identification of the metabolites formed from L-leucine (2-¹³C). |
| Quantitative Analysis | The volume of the HSQC cross-peaks is proportional to the concentration of the corresponding ¹³C-labeled molecule. mdpi.com | Allows for the determination of metabolic fluxes through different pathways. |
Methodological Considerations in Sample Preparation for Isotopic Analysis
The accuracy and reliability of isotopic analysis in L-leucine (2-¹³C) tracer studies are heavily dependent on the meticulous preparation of biological samples. The primary goals of sample preparation are to isolate the metabolites of interest from the complex biological matrix, enhance their concentration, and prepare them in a form suitable for the chosen analytical technique, be it mass spectrometry or NMR spectroscopy.
Strategies for Metabolite Isolation and Purification
The first critical step in sample preparation is the isolation and purification of the target metabolites from the biological sample, which could be plasma, tissue, or cell culture medium. nih.gov This process aims to remove interfering substances such as proteins, lipids, and salts that can suppress the signal or complicate the analysis.
A common initial step for biofluids like plasma or serum is protein precipitation. pnas.org This is often achieved by adding organic solvents like acetonitrile (B52724) or methanol, or acids such as trichloroacetic acid. For tissue samples, homogenization is required to break down the cellular structure and release the intracellular metabolites.
Following the initial extraction, chromatographic techniques are widely employed for further purification and separation of metabolites. High-performance liquid chromatography (HPLC) is a versatile tool for this purpose. nih.gov Different HPLC methods, such as reversed-phase, normal-phase, or ion-exchange chromatography, can be selected based on the physicochemical properties of the target metabolites. For instance, a semi-preparative HPLC method has been developed for the simultaneous isolation and quantitation of isotopically labeled amino acids from biological samples. nih.gov
In studies aiming to produce intrinsically labeled proteins, such as milk proteins enriched with [¹³C]leucine, membrane separation techniques like filtration have been successfully used to purify casein and whey protein fractions. nih.gov
Derivatization Protocols for Enhanced Chromatographic and Spectrometric Resolution
For analysis by gas chromatography-mass spectrometry (GC-MS), which is a common technique for isotopic analysis, many metabolites, including amino acids, are not sufficiently volatile or thermally stable. Therefore, a derivatization step is necessary to convert them into more suitable forms. Derivatization involves a chemical reaction to modify the functional groups of the analyte, thereby increasing its volatility and improving its chromatographic properties.
Several derivatization reagents are available for amino acids. Silylation reagents, such as N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), are frequently used. nih.gov MTBSTFA reacts with active hydrogens in functional groups like -OH, -NH₂, and -SH to form tert-butyldimethylsilyl (TBDMS) derivatives, which are more stable and less sensitive to moisture compared to other silyl (B83357) derivatives. This method is particularly useful for flux analysis as the resulting fragments often contain the entire carbon skeleton of the amino acid. nih.gov
Another common approach is esterification followed by acylation. For example, amino acids can be esterified with a methanolic HCl solution and then acylated. nih.gov Alkyl chloroformates are also used as derivatizing agents for GC analysis. nist.gov
The choice of derivatization protocol can significantly impact the sensitivity and resolution of the analysis. It is crucial to select a method that provides a stable derivative with good chromatographic behavior and characteristic mass spectral fragmentation patterns for accurate isotopic enrichment determination. cambridge.org
The table below provides examples of derivatization reagents used for amino acid analysis.
| Derivatization Reagent | Analyte Functional Group | Resulting Derivative | Analytical Technique |
| N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) | -OH, -NH₂, -SH | tert-butyldimethylsilyl (TBDMS) | GC-MS |
| Methanolic HCl | -COOH | Methyl ester | GC-MS |
| Alkyl chloroformates | -NH₂, -OH, -SH | Alkoxycarbonyl derivatives | GC-MS |
| 1,1′-¹³C₂ acetic anhydride | Amines | N-acetylated derivatives | NMR |
Enzymatic Reaction-Based Preparations for Specific Metabolite Analysis
In some cases, enzymatic reactions can be employed for highly specific sample preparation. This approach leverages the high specificity of enzymes to convert a target metabolite into a product that is easier to analyze or to remove interfering compounds.
For example, if the goal is to analyze a specific metabolite that is present in a mixture with structurally similar isomers, an enzyme that acts only on the target metabolite can be used. The product of the enzymatic reaction can then be quantified, providing an indirect measure of the original metabolite's concentration and isotopic enrichment.
While not as common as chromatographic and derivatization methods for general metabolite profiling, enzymatic preparations can be invaluable for specific applications where high selectivity is required. For instance, in fluxomic studies, understanding the flow of carbon through specific enzymatic steps is crucial, and methods that can isolate the products of these specific reactions are highly beneficial. nih.gov
Applications of L Leucine 2 13c in Fundamental Metabolic Research
Elucidation of Branched-Chain Amino Acid Catabolism Pathways
L-Leucine (2-13C) is instrumental in clarifying the catabolic pathways of branched-chain amino acids (BCAAs), a group of essential amino acids that includes leucine (B10760876), isoleucine, and valine. These amino acids are unique in that their initial breakdown occurs primarily in skeletal muscle rather than the liver.
Leucine Deamination and α-Ketoisocaproic Acid Formation
The initial step in leucine catabolism is a reversible transamination reaction. In this process, the amino group of L-leucine is transferred to α-ketoglutarate, resulting in the formation of glutamate (B1630785) and α-ketoisocaproic acid (KIC). wikipedia.org This reaction is catalyzed by the enzyme branched-chain amino acid aminotransferase (BCAT). nih.gov When L-Leucine (2-13C) is used as a tracer, the ¹³C label is retained in the resulting α-ketoisocaproic acid (2-13C). This allows for the direct measurement of the rate of leucine deamination. wikipedia.org
Subsequent to its formation, α-ketoisocaproic acid can undergo irreversible oxidative decarboxylation by the branched-chain α-keto acid dehydrogenase (BCKDH) complex. This reaction releases the carboxyl carbon as carbon dioxide (CO₂) and produces isovaleryl-CoA. wikipedia.org Studies using L-Leucine labeled at the first carbon ([1-¹³C]leucine) can track the release of ¹³CO₂ as a measure of leucine oxidation. By comparing the metabolic fate of [1-¹³C]leucine with that of L-Leucine (2-13C), researchers can gain a more comprehensive understanding of the different steps in the catabolic pathway.
Entry Points of Leucine Carbon into Central Metabolic Networks
Following the initial deamination and decarboxylation steps, the carbon skeleton of leucine, traced by the ¹³C label from L-Leucine (2-13C), can enter central metabolic networks. Isovaleryl-CoA is further metabolized to acetyl-CoA and acetoacetate. plos.org The ¹³C-labeled acetyl-CoA can then enter the tricarboxylic acid (TCA) cycle, a central hub of cellular metabolism for energy production.
The carbon from the 2-position of leucine ultimately becomes incorporated into the 1-position of acetyl-CoA. physiology.org This labeled acetyl-CoA can then be oxidized in the TCA cycle to produce ¹³CO₂, or it can be used for the synthesis of other molecules like fatty acids. plos.orgphysiology.org Studies have shown that a significant portion of the ¹³C label from the 2-position of leucine is retained in the body, indicating its incorporation into various compounds through TCA cycle exchange reactions. physiology.org This demonstrates the anaplerotic role of leucine, where its breakdown products replenish intermediates of the TCA cycle.
Quantification of Protein Turnover Dynamics at Systemic and Tissue Levels
L-Leucine (2-13C) is a cornerstone tracer for measuring protein turnover, which encompasses the continuous processes of protein synthesis and protein breakdown. These dynamics are crucial for growth, maintenance, and adaptation of tissues.
Assessment of Fractional Synthesis Rates of Specific Proteins
The fractional synthesis rate (FSR) is a measure of the rate at which new proteins are synthesized within a specific tissue or protein pool over a given time. To determine FSR, a primed, continuous infusion of L-Leucine (2-13C) is often administered. physiology.orgnih.gov This leads to an isotopic steady state in the body's amino acid pools.
By measuring the incorporation of ¹³C-leucine into proteins isolated from tissue biopsies (e.g., muscle) and the enrichment of the precursor pool (often represented by plasma KIC enrichment), researchers can calculate the FSR. diabetesjournals.orgphysiology.org This technique has been widely applied to study the effects of nutrition, exercise, and various physiological and pathological states on the synthesis rates of specific proteins, such as myofibrillar and mitochondrial proteins in skeletal muscle. diabetesjournals.orgcambridge.org
Table 1: Example Data for Muscle Protein Fractional Synthesis Rate (FSR) Calculation
| Parameter | Value | Unit |
| Change in Protein-Bound ¹³C-Leucine Enrichment (ΔEp) | 0.015 | Atom Percent Excess |
| Mean Plasma ¹³C-KIC Enrichment (Ekic) | 0.08 | Atom Percent Excess |
| Incorporation Time (Δt) | 4 | hours |
| Calculated FSR | 0.047 | %/hour |
This is a hypothetical example to illustrate the calculation: FSR = (ΔEp / (Ekic * Δt)) * 100
Methodological Models for Whole-Body Protein Kinetics
On a systemic level, L-Leucine (2-13C) is used in models to quantify whole-body protein synthesis, breakdown, and oxidation. physiology.orgresearchgate.netcambridge.org The rate of appearance (Ra) of leucine in the plasma, which reflects the sum of leucine derived from protein breakdown and dietary intake, can be calculated from the dilution of the infused ¹³C-leucine tracer. physiology.orgresearchgate.net
Investigation of Intracellular vs. Extracellular Amino Acid Pool Dynamics
A critical aspect of accurately measuring protein synthesis is understanding the enrichment of the true precursor for protein synthesis, which is the aminoacyl-tRNA pool within the cell. Directly measuring this pool is technically challenging. Therefore, researchers often use surrogates like the enrichment of leucine in the plasma or the intracellular free amino acid pool.
However, the enrichment of these pools may not perfectly reflect the enrichment of the leucyl-tRNA. pnas.org Studies using L-Leucine (2-13C) have contributed to understanding the complex dynamics between extracellular and intracellular amino acid pools. ru.nl It has been shown that the specific radioactivity of leucine in the intracellular pool can differ from that of the extracellular pool and that this can be influenced by factors like amino acid transport and intracellular protein breakdown, which releases unlabeled amino acids. pnas.orgru.nl The enrichment of plasma KIC is often considered a better representative of the intracellular leucine enrichment and, by extension, the leucyl-tRNA pool, because KIC is formed intracellularly from leucine. diabetesjournals.orgphysiology.org
Metabolic Flux Analysis (MFA) and Fluxome Reconstruction
Metabolic Flux Analysis (MFA) is a cornerstone technique for quantifying the rates (fluxes) of metabolic reactions within a cell. osti.govsci-hub.senih.gov When L-Leucine (2-13C) is used as a tracer in MFA studies, it provides unique information about the flow of carbon from this essential amino acid into central metabolic pathways.
Mapping Carbon Flow in Central Carbon Metabolism
The catabolism of L-leucine primarily yields acetyl-CoA and acetoacetate. The ¹³C label at the second position of leucine is specifically incorporated into the first carbon of acetyl-CoA. researchgate.net This labeled acetyl-CoA then enters the tricarboxylic acid (TCA) cycle, a central hub of cellular metabolism responsible for energy production and the synthesis of biosynthetic precursors. wikipedia.org
By tracking the distribution of the ¹³C label from L-Leucine (2-13C) into TCA cycle intermediates and other connected metabolites, researchers can map the flow of carbon with high resolution. For instance, the condensation of [1-¹³C]acetyl-CoA with oxaloacetate in the TCA cycle will lead to the formation of citrate (B86180) labeled at the C4 position. Subsequent enzymatic reactions in the cycle will transfer this label to other intermediates, such as α-ketoglutarate, succinate, fumarate, and malate. The specific labeling patterns observed in these metabolites provide direct evidence of leucine's contribution to the TCA cycle pool. researchgate.net
One study investigating the metabolic fate of leucine in healthy humans compared the oxidation of [1-¹³C]leucine with [1,2-¹³C₂]leucine. It was found that the carbon at the 2-position, which enters the TCA cycle via acetyl-CoA, has a significant portion retained within the body, indicating its incorporation into various metabolic pools beyond immediate oxidation to CO₂. researchgate.net This highlights the anaplerotic role of leucine, which is the replenishment of TCA cycle intermediates.
Table 1: Illustrative Labeling Patterns in TCA Cycle Intermediates from L-Leucine (2-13C) Metabolism
| Metabolite | Carbon Position Labeled | Expected Mass Isotopologue |
| Acetyl-CoA | C1 | M+1 |
| Citrate | C4 | M+1 |
| α-Ketoglutarate | C4 | M+1 |
| Succinate | C2 or C3 | M+1 |
| Fumarate | C2 or C3 | M+1 |
| Malate | C2 or C3 | M+1 |
This table illustrates the expected primary labeling patterns in the first turn of the TCA cycle from the metabolism of L-Leucine (2-13C). The notation "M+1" indicates that the metabolite has a mass one unit greater than its most abundant natural isotopologue due to the incorporation of a single ¹³C atom.
Determination of Relative Pathway Contributions and Anaplerotic Fluxes
L-Leucine (2-13C) is instrumental in determining the relative contributions of different metabolic pathways to the TCA cycle. By comparing the labeling patterns from L-Leucine (2-13C) with those from other labeled substrates, such as [¹³C]glucose or [¹³C]glutamine, researchers can quantify the proportion of acetyl-CoA derived from leucine versus other sources. isotope.com This is particularly important in understanding the metabolic flexibility of cells and how they adapt their fuel sources under different physiological or pathological conditions.
Anaplerotic fluxes, which are reactions that replenish TCA cycle intermediates, can also be quantified using L-Leucine (2-13C). frontiersin.org While leucine itself primarily enters the TCA cycle as acetyl-CoA (a cataplerotic reaction), the labeling patterns in TCA cycle intermediates can be used in comprehensive metabolic models to resolve the fluxes of anaplerotic pathways, such as the conversion of pyruvate (B1213749) to oxaloacetate by pyruvate carboxylase. nih.gov
Interrogation of Metabolic Network Reconfiguration under Perturbations
Cells often reconfigure their metabolic networks in response to genetic or environmental perturbations, such as disease states, drug treatment, or changes in nutrient availability. frontiersin.orgvanderbilt.edupnas.org L-Leucine (2-13C) can be used to probe these reconfigurations. For example, in cancer cells, which often exhibit altered metabolism, tracing with L-Leucine (2-13C) can reveal an increased reliance on branched-chain amino acids as a fuel source. researchgate.netisotope.com
Studies have shown that in certain cancer cell lines, the contribution of leucine to the TCA cycle is significantly upregulated. nih.gov By quantifying the flux of ¹³C from L-Leucine (2-13C) into the TCA cycle under normal and perturbed conditions, researchers can identify metabolic vulnerabilities that could be targeted for therapeutic intervention.
Tracer Studies in Diverse Biological Systems
Tracer studies using L-Leucine (2-13C) are not limited to MFA and can be applied to a wide range of biological systems to investigate specific aspects of amino acid metabolism.
Investigation of Amino Acid Utilization in Microbial Metabolism
In microbiology, L-Leucine (2-13C) is a valuable tool for studying amino acid utilization and its interplay with central carbon metabolism in bacteria and yeast. biorxiv.orgroyalsocietypublishing.org For instance, in Escherichia coli, which can utilize amino acids as a carbon source, tracing experiments with labeled leucine can elucidate the pathways of its catabolism and the extent to which it contributes to biomass and energy production. frontiersin.orgdiva-portal.orgoup.com
By culturing microorganisms on a medium containing L-Leucine (2-13C) and analyzing the labeling patterns in proteinogenic amino acids and other metabolites, researchers can understand how leucine metabolism is regulated and how it is affected by genetic modifications or changes in environmental conditions. osti.govnih.gov For example, studies in drug-resistant Salmonella have shown that the addition of L-leucine can stimulate the TCA cycle, suggesting a potential strategy to enhance the efficacy of certain antibiotics. nih.gov
Table 2: Research Findings on Leucine Metabolism in Microbial Systems
| Organism | Condition | Key Finding | Reference |
| Salmonella | Antibiotic Resistance | L-leucine supplementation stimulated the TCA cycle and increased intracellular NADH levels. | nih.gov |
| Escherichia coli | Auxotrophic Strains | Development of auxotrophic strains allows for specific labeling of leucine for structural and functional studies of proteins. | nih.gov |
| Mycobacterium bovis BCG | Dual Isotopic Labeling | ¹³C¹⁵N-MFA resolved the bidirectionality of leucine biosynthesis pathways. | nih.gov |
Analysis of Amino Acid Metabolism in Cultured Cells and In Vitro Models
L-Leucine (2-13C) is extensively used in studies with cultured mammalian cells and in vitro models to investigate the intricacies of amino acid metabolism in a controlled environment. pnas.orgresearchgate.netcore.ac.uk These studies have provided significant insights into the metabolic roles of leucine in various cell types, including cardiomyocytes, cancer cells, and immune cells.
In cultured cardiomyocytes, for example, tracing with uniformly labeled leucine has demonstrated its significant contribution to the formation of ketone bodies and acetyl-CoA for the TCA cycle. physiology.org Similar experiments with L-Leucine (2-13C) would allow for a more precise quantification of the flux through the acetyl-CoA pool derived specifically from the second carbon of leucine.
In the context of cancer research, studies with cultured cancer cells have used labeled leucine to demonstrate the reprogramming of amino acid metabolism to support rapid proliferation. researchgate.net Furthermore, in studies of immune cells, tracing with labeled leucine has revealed that its metabolism is not a significant source of carbon for the TCA cycle in macrophages, highlighting cell-type-specific differences in amino acid utilization. researchgate.net
Table 3: Application of Leucine Tracers in Cultured Cell Models
| Cell Type | Research Focus | Illustrative Finding with Leucine Tracer | Reference |
| Human Macrophages | Immune Cell Metabolism | Leucine does not significantly contribute to TCA cycle intermediates. | researchgate.net |
| Cardiomyocytes | Cardiac Energy Metabolism | Leucine is a significant substrate for ketone body production and citrate synthesis. | physiology.org |
| Chinese Hamster Ovary (CHO) Cells | Biopharmaceutical Production | Comprehensive tracing identified by-products of leucine metabolism that can impact cell growth. | pnas.orgnih.gov |
| Human Liver Tissue (ex vivo) | Hepatic Metabolism | Leucine catabolism to branched-chain keto acids was confirmed. | nih.gov |
Computational and Theoretical Frameworks for L Leucine 2 13c Tracer Data Interpretation
Isotopomer Models for Metabolic Network Simulation and Flux Estimation
Isotopomer models are at the heart of 13C metabolic flux analysis (13C-MFA), providing the mathematical foundation to connect the isotopic labeling patterns of metabolites to the underlying reaction rates (fluxes) in a metabolic network. diva-portal.orgosti.govrsc.org When L-LEUCINE (2-13C) is introduced into a biological system, the 13C label is distributed throughout the metabolic network. The specific pattern of this distribution in downstream metabolites, known as the mass isotopomer distribution (MID), contains detailed information about the active metabolic pathways. researchgate.net
Metabolic models are constructed based on known biochemical reactions, including glycolysis, the pentose (B10789219) phosphate (B84403) pathway (PPP), the tricarboxylic acid (TCA) cycle, and amino acid metabolism. nih.govnih.gov These models specify the atom-level transitions for every reaction, tracing the path of the 13C label from L-LEUCINE (2-13C) as it is metabolized. For instance, the catabolism of leucine (B10760876) eventually yields acetyl-CoA and acetoacetate, and the 13C label from the second carbon of leucine will be incorporated into these molecules and subsequently into other metabolites connected to these pools.
Several modeling frameworks are used to simulate the propagation of isotopic labels and estimate fluxes:
Cumomer Models: This was an early approach that describes the labeling state of a metabolite fragment (a "cumomer") rather than the whole molecule. It involves a complex system of equations but is effective for flux determination.
Elementary Metabolite Unit (EMU) Framework: This more recent and efficient algorithm simplifies the modeling process by only considering the subset of atoms and reactions necessary to calculate the MID of a specific measured metabolite. diva-portal.org This has become a widely adopted method in many software tools. frontiersin.org
Isotopologue Models: This approach tracks the abundance of all possible isotopologues (molecules differing only in their isotopic composition) for each metabolite in the network. While comprehensive, this method can be computationally intensive for large networks.
By fitting the MIDs predicted by these models to the experimentally measured MIDs from mass spectrometry, the unknown intracellular fluxes can be quantified. researchgate.net This process often involves solving a nonlinear least-squares problem to find the set of fluxes that minimizes the difference between the simulated and measured data. nih.gov The use of specifically labeled tracers like L-LEUCINE (2-13C) can provide unique constraints that help to resolve fluxes through specific pathways, such as those involved in amino acid catabolism and protein synthesis. nih.govfao.org
Table 1: Key Concepts in Isotopomer Modeling
| Concept | Description | Relevance to L-LEUCINE (2-13C) |
| Metabolic Flux Analysis (MFA) | A technique to quantify the in vivo rates (fluxes) of reactions in a metabolic network. rsc.orgnih.gov | L-LEUCINE (2-13C) acts as a tracer to provide the necessary isotopic labeling data for MFA calculations. |
| Mass Isotopomer Distribution (MID) | The relative abundance of different mass isotopomers (e.g., M+0, M+1, M+2) of a metabolite. mdpi.com | The MID of metabolites derived from L-LEUCINE (2-13C) is the primary experimental data used for flux estimation. |
| Metabolic Network Model | A map of biochemical reactions with specified carbon atom transitions for each reaction. osti.govnih.gov | The model defines the possible routes the 13C label from L-LEUCINE (2-13C) can take, linking it to other metabolites. |
| Flux Estimation | The computational process of determining the set of flux values that best explain the measured MIDs. researchgate.netsci-hub.se | This process translates the raw tracer data from L-LEUCINE (2-13C) experiments into quantitative pathway activities. |
Statistical Approaches for Parameter Estimation and Confidence Interval Determination
Once a metabolic model is established, statistical methods are crucial for estimating the metabolic fluxes and, equally important, for determining the precision and reliability of these estimates. The process of fitting simulated MIDs to experimental data yields a single best-fit solution for the fluxes. However, due to experimental measurement errors, a range of flux values could be statistically consistent with the data. Therefore, determining confidence intervals for each estimated flux is a critical step in 13C-MFA. sci-hub.se
Several statistical approaches are employed to achieve this:
Monte Carlo Simulations: This method involves creating numerous artificial datasets by adding random noise (based on the known measurement error) to the experimental data. nih.gov The flux estimation is then performed on each of these noisy datasets. The distribution of the resulting flux estimates provides a robust way to calculate confidence intervals, typically the 95% confidence interval. nih.govnih.gov
Linearized Statistics: In some cases, the confidence intervals can be estimated using a linearized approach based on the parameter covariance matrix. This method is computationally faster but may be less accurate for highly nonlinear models compared to Monte Carlo or profile likelihood methods. nih.gov
Software Tools and Algorithms for Mass Isotopomer Distribution (MID) Analysis
The complexity of isotopomer modeling and statistical analysis necessitates the use of specialized software. A variety of software tools and algorithms are available to facilitate the interpretation of tracer data, including data from experiments using L-LEUCINE (2-13C). These tools automate the process of flux estimation, statistical validation, and data correction. researchgate.net
Key functions of these software packages include:
Metabolic Network Construction: Allowing users to define the metabolic reactions, metabolite pools, and atom-mapping transitions.
Simulation of MIDs: Implementing algorithms like the EMU framework to simulate the expected MIDs for a given set of fluxes. frontiersin.org
Flux Estimation: Using numerical optimization routines to find the best-fit fluxes by minimizing the difference between measured and simulated MIDs. researchgate.net
Statistical Analysis: Performing confidence interval calculations using methods like Monte Carlo simulations or profile likelihood. sci-hub.se
Data Correction: Including modules to correct raw mass spectrometry data for natural isotopic abundance. nih.govuni-regensburg.de
Table 2: Examples of Software Tools for 13C-MFA and MID Analysis
| Software Tool | Key Features | Primary Algorithm/Approach | Reference |
| 13CFLUX2 | A comprehensive suite for flux estimation, statistical analysis, and experimental design. | Implements cumomer and EMU simulation algorithms. | frontiersin.org |
| OpenFLUX | MATLAB-based software for 13C-MFA that is open-source and customizable. | Utilizes the Elementary Metabolite Unit (EMU) framework. | frontiersin.org |
| IsoCorrectoR | An R-based package specifically for correcting high-resolution mass spectrometry data for natural isotope abundance and tracer impurities. | Matrix-based correction algorithm. | uni-regensburg.de |
| LS-MIDA | An open-source tool for processing MS data to calculate global isotope enrichment and molar abundances of isotopomers. | Uses Brauman's least square method of linear regression. | nih.gov |
| WUflux | Open-source software for steady-state flux calculations based on labeling information from amino acids or free metabolites. | Integrates with databases like KEGG for model development. | osti.gov |
These tools are indispensable for modern metabolic research, enabling researchers to handle the large datasets and complex calculations involved in translating L-LEUCINE (2-13C) labeling patterns into quantitative biological insights.
Correction for Natural Isotopic Abundance in Tracer Experiments
A critical and mandatory step in the analysis of any stable isotope tracer experiment is the correction for the natural abundance of heavy isotopes. nih.govresearchgate.net Carbon in nature is predominantly 12C, but it also contains approximately 1.1% of the heavier, stable isotope 13C. tum.de This means that even in an unlabeled sample, a certain fraction of molecules will contain one, two, or more 13C atoms, contributing to the M+1, M+2, etc., signals in a mass spectrometer.
The correction is typically performed using matrix-based algorithms. These methods use the known natural abundances of all relevant isotopes (e.g., 13C, 15N, 18O, 2H) and the elemental composition of the metabolite fragment being analyzed to calculate a correction matrix. researchgate.net This matrix can then be used to transform the measured MID into the MID that would have been observed if natural isotopes did not exist, thus isolating the signal that comes purely from the administered tracer. biorxiv.org
Several software tools, such as IsoCorrectoR and LS-MIDA, have been developed to perform these corrections accurately. nih.govuni-regensburg.de The correction must also account for the isotopic purity of the tracer itself, as 13C-labeled substrates are never 100% pure and contain some amount of 12C. uni-regensburg.de Proper correction for natural isotopic abundance is a fundamental requirement for obtaining accurate and reliable quantitative data from experiments utilizing L-LEUCINE (2-13C). mdpi.comnih.gov
Methodological Advancements and Future Research Directions in L Leucine 2 13c Studies
Development of Enhanced Tracer Administration and Sampling Protocols
The precision of metabolic studies using L-leucine (2-13C) is highly dependent on the protocols for tracer administration and biological sampling. The primed, continuous infusion of L-[1-13C]leucine is a widely accepted method for studying leucine (B10760876) metabolism. physiology.org This approach allows researchers to achieve an isotopic steady state in the body, which is crucial for accurate measurements of leucine turnover, oxidation, and incorporation into proteins. physiology.org Isotopic steady state can often be reached in under two hours with an appropriate priming dose. physiology.org
Recent developments have focused on refining these protocols for specific research questions and subject populations. For instance, studies have explored the differences between duodenal versus gastric administration of labeled leucine to better understand splanchnic metabolism. physiology.org These studies have shown that the route of administration can significantly impact the observed metabolic parameters, highlighting the need for carefully designed protocols tailored to the research question. physiology.org
Furthermore, protocols have been developed for specific applications, such as investigating the effects of exercise and protein ingestion on muscle protein synthesis using intrinsically labeled whey and casein with L-[1-13C]leucine. physiology.org The sampling techniques have also evolved, with methods being optimized for various biological matrices, including blood and tissue biopsies. For example, protocols for blood extraction using perchloric acid have been established for the analysis of 13C leucine enrichment. nih.gov The immediate centrifugation of blood samples at low temperatures and subsequent freezing are critical steps to ensure sample integrity until analysis. physiology.org
Future advancements in this area will likely focus on non-invasive or minimally invasive sampling techniques, as well as the development of more sophisticated administration protocols that can mimic complex physiological states.
Innovations in Analytical Sensitivity and Throughput for Low Enrichment Detection
The ability to detect low levels of isotopic enrichment is critical for many L-leucine (2-13C) studies, especially those involving slow turnover proteins or when using minimal tracer doses. Significant progress has been made in the analytical techniques used to measure 13C enrichment, enhancing both sensitivity and throughput.
Gas chromatography-mass spectrometry (GC-MS) and gas chromatography-combustion-isotope ratio mass spectrometry (GC-C-IRMS) are primary tools for this purpose. cambridge.orgnih.gov GC-C-IRMS, in particular, offers high throughput for small samples, although the minimum working enrichment is dependent on the derivative used. cambridge.org For the highest sensitivity, off-line amino acid separation and decarboxylation can achieve a minimum working enrichment of 0.002 atom % 13C. cambridge.org Isotope ratio mass spectrometry (IRMS) is exceptionally sensitive and can detect very small changes in enrichment, making it suitable for studies with low tracer incorporation. bioscientifica.com
Recent innovations aim to further improve these capabilities. Ultrahigh-performance liquid chromatography–tandem mass spectrometry (UHPLC-MS/MS) has emerged as a highly sensitive method for quantifying 13C enrichment in nucleic acids, requiring only nanogram amounts of sample. nih.gov This level of sensitivity allows for the detection of as low as 1.5 atom% 13C above natural abundance. nih.gov Such advancements are crucial for stable isotope probing (SIP) experiments. nih.gov
Nuclear Magnetic Resonance (NMR) spectroscopy also plays a role, with new techniques like 13C-DREAMTIME being developed to selectively detect and enhance signals from 13C-enriched compounds, even in complex mixtures and at low field strengths. researchgate.net This method can reduce spectral overlap and increase signal intensity, making it easier to detect analytes that might otherwise be indiscernible. researchgate.net
Future research will likely focus on further pushing the limits of detection, enabling the study of even more subtle metabolic changes and reducing the amount of tracer required, which is particularly important in pediatric and other sensitive populations. researchgate.net High-throughput procedures are also being developed to facilitate larger-scale studies, such as those in cardiovascular pathologies. nih.gov
Integration of Multi-Isotope Labeling Strategies (e.g., 2H, 15N, 17O)
To gain a more comprehensive understanding of metabolic networks, researchers are increasingly integrating L-leucine (2-13C) with other stable isotopes like deuterium (B1214612) (2H), nitrogen-15 (B135050) (15N), and oxygen-17O. chempep.com This multi-isotope labeling approach allows for the simultaneous tracking of different atoms through various metabolic pathways.
For example, combining L-[1-13C]leucine with 15N-labeled amino acids enables the concurrent measurement of the turnover of two different plasma amino acids. physiology.org This has been applied in studies comparing the metabolic fate of dietary leucine when ingested with free amino acids versus intact proteins, using both oral [1-13C]leucine and intravenous [2H3]leucine tracers. nih.gov Such dual-tracer methods provide a more complete picture of amino acid absorption, splanchnic uptake, and whole-body protein kinetics. nih.gov
The use of multiple isotopes is also fundamental to techniques like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), where "heavy" amino acids labeled with 13C and/or 15N are incorporated into proteins for quantitative proteomics. thermofisher.com This allows for the precise comparison of protein abundance between different experimental conditions. thermofisher.com While L-leucine can be used in SILAC, other amino acids like lysine (B10760008) and arginine are more commonly employed for trypsin-based proteomics. thermofisher.com
Furthermore, the combination of 13C-labeled leucine with other isotopes can provide unique structural and dynamic information. For instance, studies have explored the use of 13C-labeled leucine in conjunction with site-directed spin labeling and Electron Spin Echo Envelope Modulation (ESEEM) spectroscopy to probe the local secondary structure of membrane proteins. nih.gov While 13C is less sensitive than 2H in this application, it offers an alternative approach for studying challenging membrane proteins. nih.gov
The development of analytical methods capable of distinguishing between multiple isotopes is crucial for the success of these strategies. GC-C-IRMS, for instance, is well-suited for the definitive analysis of 15N-13C tracer studies. cambridge.org
Future directions in this area include the development of more complex multi-isotope labeling schemes and the analytical platforms to support them, enabling an even more detailed and dynamic view of metabolic regulation.
Synergistic Application with Quantitative Proteomics and Metabolomics
The integration of L-leucine (2-13C) tracing with large-scale "omics" technologies, particularly quantitative proteomics and metabolomics, represents a powerful approach to understanding cellular physiology and disease. This synergy allows researchers to connect changes in metabolic fluxes with alterations in the proteome and metabolome, providing a systems-level view of biological processes.
In quantitative proteomics, L-leucine (2-13C) can be used in SILAC-based approaches to metabolically label proteins. thermofisher.comoup.comckgas.com By growing cells in media containing "heavy" 13C-labeled leucine, the entire proteome becomes labeled. ckgas.com When these cells are compared to cells grown in "light" media, the relative abundance of thousands of proteins can be quantified simultaneously using mass spectrometry. thermofisher.comoup.com This has been instrumental in studying protein expression changes in various biological contexts. oup.com
In the field of metabolomics, L-leucine (2-13C) serves as a tracer to map metabolic pathways and quantify fluxes. medchemexpress.comisotope.comisotope.com By tracking the incorporation of the 13C label from leucine into downstream metabolites, researchers can elucidate pathway activities and identify metabolic bottlenecks. osti.gov This approach, often referred to as 13C metabolic flux analysis (13C-MFA), has become a primary technique for quantifying intracellular fluxes in various cell types, including cancer cells. d-nb.infonih.gov
The combination of these approaches is particularly powerful. For example, 13C-labeled proteins from a tracer study can be analyzed using metaproteomics to identify active microbial populations and their metabolic functions. osti.gov Similarly, integrating 13C-MFA with other "omics" data like genomics and transcriptomics can provide a bottom-up understanding of cellular regulation under different conditions. osti.gov
Q & A
Q. What is the significance of 13C labeling at the second carbon in L-leucine for metabolic flux analysis?
L-Leucine (2-13C) is a stable isotope tracer used to track carbon flow in metabolic pathways, particularly in studies of protein synthesis, branched-chain amino acid metabolism, and mitochondrial energy production. The 13C label at the second carbon enables precise detection via nuclear magnetic resonance (NMR) or mass spectrometry (MS), allowing researchers to map metabolic intermediates and quantify pathway activity. Key considerations include minimizing isotopic dilution (e.g., using cell cultures with unlabeled media) and validating tracer incorporation through control experiments .
Q. How do researchers verify the isotopic purity and chemical identity of L-leucine (2-13C)?
Isotopic purity (e.g., 99% 13C enrichment) and chemical identity are validated using:
- High-resolution mass spectrometry (HR-MS) to confirm molecular mass shifts due to 13C incorporation.
- NMR spectroscopy (e.g., 13C-NMR) to verify the labeled carbon position and exclude structural isomers.
- HPLC or LC-MS to assess chemical purity (>98%), ensuring no unlabeled contaminants interfere with experiments .
Q. What ethical and reproducibility guidelines apply to studies using isotopically labeled compounds like L-leucine (2-13C)?
Studies must:
- Document synthesis and characterization protocols in detail (e.g., isotopic enrichment methods, purification steps) to enable replication.
- Cite primary literature for known compounds and provide raw spectral data for novel derivatives.
- Adhere to ethical standards by transparently reporting limitations (e.g., isotopic dilution effects) and avoiding data cherry-picking .
Advanced Research Questions
Q. How can researchers optimize experimental design for tracer studies using L-leucine (2-13C) in complex biological systems?
Critical considerations include:
- Time-resolved sampling to capture dynamic metabolic fluxes.
- Isotopomer spectral analysis (ISA) to distinguish between direct pathway contributions and background noise.
- Integration with omics data (e.g., proteomics) to correlate metabolite labeling with enzyme expression levels.
- Use of compartmentalized models (e.g., mitochondrial vs. cytosolic leucine pools) to refine flux calculations .
Q. What strategies resolve contradictions in NMR or MS data from L-leucine (2-13C) tracer experiments?
Contradictions may arise from:
- Isotopic scrambling (unexpected redistribution of 13C labels due to enzymatic side reactions).
- Signal overlap in NMR spectra (e.g., proximal carbons with similar chemical shifts).
- Matrix effects in MS (e.g., ion suppression from co-eluting metabolites).
Solutions : - Cross-validation with complementary techniques (e.g., GC-MS vs. LC-MS).
- Statistical deconvolution tools (e.g., MIDAs or IsoCor for isotopomer correction).
- Replication under controlled conditions (e.g., knockout cell lines to isolate pathways) .
Q. What methodologies ensure accurate quantification of L-leucine (2-13C) incorporation into proteins or metabolic byproducts?
Best practices include:
- Internal standards : Use heavy isotope-labeled internal standards (e.g., 15N-leucine) for MS-based quantification.
- Kinetic modeling : Apply computational tools like INCA or OpenFLUX to integrate labeling data with metabolic network models.
- Error analysis : Report standard deviations for technical replicates and use ANOVA to assess biological variability .
Methodological Pitfalls and Solutions
Common Pitfall : Overlooking isotopic dilution in vivo, leading to underestimated tracer incorporation.
Solution : Pre-equilibrate experimental systems with labeled media and measure intracellular leucine concentrations .
Common Pitfall : Misassignment of 13C-NMR peaks due to overlapping signals.
Solution : Perform 2D NMR experiments (e.g., HSQC) or spiking with authentic standards .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
